4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Overview
Description
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of aminopyridines with α-haloketones under acidic conditions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The subsequent steps may include fluorination , amination , and esterification reactions to introduce the desired functional groups[{{{CITATION{{{2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a)[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, green chemistry principles such as minimizing waste and using environmentally friendly reagents would be applied.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Nucleophilic Addition: : Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as fluorinated analogs , amino derivatives , and esterified forms .
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry :
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe to study biological systems and as a tool in molecular biology research.
Medicine: : Its derivatives have shown potential as antituberculosis agents , antiviral drugs , and anticancer agents .
Industry: : It is used in the development of new materials and in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways within biological systems. For example, it may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluoro group and the imidazo[1,2-a]pyridine core . Similar compounds include other imidazo[1,2-a]pyridine derivatives and fluorinated benzoic acid esters . These compounds share some similarities in their chemical properties and biological activities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
methyl 4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-3-6-15-19-8-14(21(15)9-10)16(22)20-13-7-11(17(23)24-2)4-5-12(13)18/h3-9H,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJCWBJEOJHTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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